molecular formula C17H23NO B12607804 3-Octylquinolin-2(1H)-one CAS No. 647836-53-1

3-Octylquinolin-2(1H)-one

Cat. No.: B12607804
CAS No.: 647836-53-1
M. Wt: 257.37 g/mol
InChI Key: PXIGNOQGFQFAHO-UHFFFAOYSA-N
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Description

3-Octylquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It is characterized by an octyl group attached to the third position of the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylquinolin-2(1H)-one typically involves the condensation of aniline derivatives with octanal under acidic conditions, followed by cyclization. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the quinolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinolinone oxides.

    Reduction: Reduction of this compound can lead to the formation of dihydroquinolinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinolinone oxides.

    Reduction: Dihydroquinolinones.

    Substitution: Halogenated, nitrated, or sulfonated quinolinones.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Octylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    2-Quinolone: Lacks the octyl group, making it less hydrophobic.

    4-Hydroxyquinoline: Contains a hydroxyl group, altering its reactivity and solubility.

    8-Hydroxyquinoline: Known for its metal-chelating properties, differing from the octyl-substituted quinolinone.

Uniqueness: 3-Octylquinolin-2(1H)-one is unique due to the presence of the octyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other quinolinones and contributes to its specific applications and reactivity.

Properties

CAS No.

647836-53-1

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

3-octyl-1H-quinolin-2-one

InChI

InChI=1S/C17H23NO/c1-2-3-4-5-6-7-11-15-13-14-10-8-9-12-16(14)18-17(15)19/h8-10,12-13H,2-7,11H2,1H3,(H,18,19)

InChI Key

PXIGNOQGFQFAHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

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